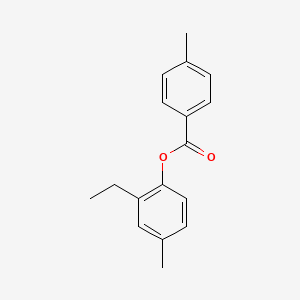
2-Ethyl-4-methylphenyl 4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4-methylphenyl 4-methylbenzoate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings. This particular compound is characterized by its unique structure, which includes an ethyl group and a methyl group attached to a phenyl ring, and a benzoate ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-methylphenyl 4-methylbenzoate typically involves the esterification of 2-Ethyl-4-methylphenol with 4-Methylbenzoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction and improve efficiency .
化学反応の分析
Types of Reactions
2-Ethyl-4-methylphenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: 2-Ethyl-4-methylbenzoic acid and 4-Methylbenzoic acid.
Reduction: 2-Ethyl-4-methylphenyl methanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学的研究の応用
2-Ethyl-4-methylphenyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry.
作用機序
The mechanism of action of 2-Ethyl-4-methylphenyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological pathways. The aromatic ring can participate in π-π interactions with proteins, influencing their activity .
類似化合物との比較
Similar Compounds
- 4-Methylphenyl benzoate
- 2-Ethylphenyl benzoate
- 4-Methylbenzoic acid
Uniqueness
2-Ethyl-4-methylphenyl 4-methylbenzoate is unique due to the presence of both an ethyl and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
93575-44-1 |
|---|---|
分子式 |
C17H18O2 |
分子量 |
254.32 g/mol |
IUPAC名 |
(2-ethyl-4-methylphenyl) 4-methylbenzoate |
InChI |
InChI=1S/C17H18O2/c1-4-14-11-13(3)7-10-16(14)19-17(18)15-8-5-12(2)6-9-15/h5-11H,4H2,1-3H3 |
InChIキー |
KAVDRCNPTCWNRU-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)C)OC(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


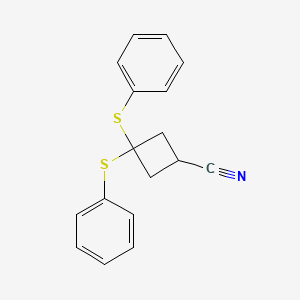
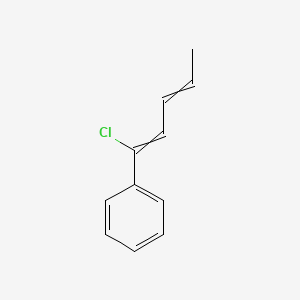

![2,2'-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol]](/img/structure/B14356843.png)
methanone](/img/structure/B14356844.png)
![N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14356850.png)
![N'-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea](/img/structure/B14356853.png)
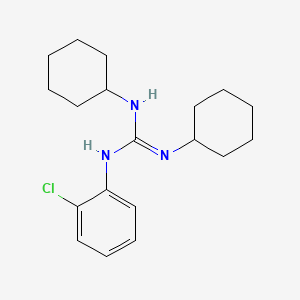
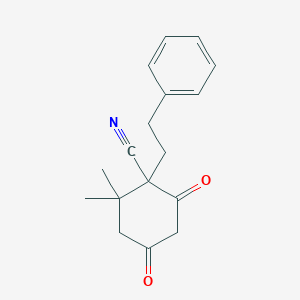
![2-[(Z)-octadec-1-enyl]butanedioic acid](/img/structure/B14356872.png)
![3-Cyclopropylpyrimido[1,2-B]indazole](/img/structure/B14356880.png)
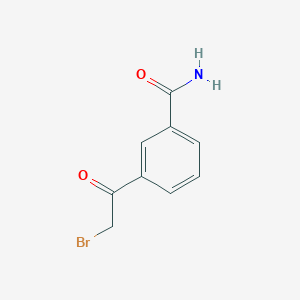
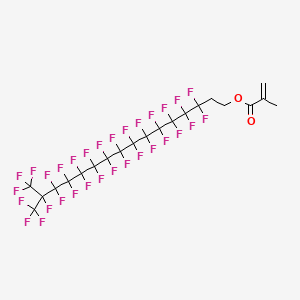
![5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione](/img/structure/B14356893.png)
